molecular formula C10H10N2O2 B14614452 Benzonitrile, 4-(1-methyl-1-nitroethyl)- CAS No. 58324-82-6

Benzonitrile, 4-(1-methyl-1-nitroethyl)-

Cat. No.: B14614452
CAS No.: 58324-82-6
M. Wt: 190.20 g/mol
InChI Key: DTSZUYRDVOUFQM-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-methyl-1-nitroethyl)- is a substituted aromatic nitrile characterized by a nitroalkyl group (-CH(CH₃)NO₂) at the para position of the benzene ring. This compound combines the electron-withdrawing effects of the nitrile (-CN) and nitro (-NO₂) groups, rendering the aromatic ring highly electron-deficient.

Properties

CAS No.

58324-82-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-nitropropan-2-yl)benzonitrile

InChI

InChI=1S/C10H10N2O2/c1-10(2,12(13)14)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3

InChI Key

DTSZUYRDVOUFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1-methyl-1-nitroethyl)-, typically involves the nitration of 4-isopropylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the nitrile group .

Industrial Production Methods

Industrial production of benzonitrile, 4-(1-methyl-1-nitroethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(1-methyl-1-aminoethyl)benzonitrile.

    Substitution: 4-(1-methyl-1-nitroethyl)benzamide or 4-(1-methyl-1-nitroethyl)benzoic acid.

    Oxidation: 4-(1-carboxy-1-nitroethyl)benzonitrile.

Scientific Research Applications

Benzonitrile, 4-(1-methyl-1-nitroethyl)-, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1-methyl-1-nitroethyl)-, depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences:

Compound Name Substituent Formula Molecular Weight Key Features
Benzonitrile, 4-(1-methyl-1-nitroethyl)- -CH(CH₃)NO₂ (nitroethyl) C₁₀H₁₀N₂O₂ 190.20 (estimated) Strong electron-withdrawing nitro group; steric bulk from methyl branch .
4-Isopropylbenzonitrile -CH(CH₃)₂ (isopropyl) C₁₀H₁₁N 145.20 Electron-donating alkyl group; increased hydrophobicity .
4-((1H-Imidazol-1-yl)methyl)benzonitrile -CH₂(imidazole) C₁₁H₉N₃ 183.21 Heterocyclic substituent enabling hydrogen bonding; potential bioactivity .
4-(Pyridin-4-ylcarbonyl)benzonitrile -CO(pyridine) C₁₃H₈N₂O 208.21 Conjugated carbonyl group; enhanced π-π stacking capability .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The nitroethyl group in the target compound significantly deactivates the benzene ring compared to alkyl (e.g., isopropyl) or heterocyclic substituents. This reduces susceptibility to electrophilic substitution reactions but enhances stability toward oxidation .
  • Nitro Group Reactivity: Unlike non-nitro analogues, the nitroethyl group may participate in reduction reactions (e.g., to amines) or serve as a leaving group under specific conditions, expanding synthetic utility .

Physical Properties

  • Polarity and Solubility : The nitroethyl group increases polarity compared to alkyl-substituted benzonitriles (e.g., 4-isopropylbenzonitrile), likely improving solubility in polar aprotic solvents like DMSO or DMF. However, steric effects may limit solubility compared to smaller polar substituents (e.g., -CO(pyridine)) .
  • Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability due to the risk of exothermic decomposition. This contrasts with stable alkyl or aryl derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzonitrile derivatives with nitroalkyl substituents?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like 4-(azidomethyl)benzonitrile and nitroalkynes. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield enhancement. For example, click chemistry approaches yield triazole-linked derivatives with >90% efficiency . Alternative routes include Friedel-Crafts alkylation or nitroalkane condensation under acidic conditions, though steric hindrance from the methyl-nitroethyl group may require tailored catalysts .

Q. How can spectroscopic techniques distinguish structural isomers of 4-(1-methyl-1-nitroethyl)benzonitrile?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve regiochemical differences. The benzonitrile aromatic protons exhibit distinct splitting patterns depending on substituent position, while nitroalkyl groups show characteristic deshielding (~2.5–3.5 ppm for methyl-nitroethyl protons) .
  • IR : Stretching vibrations for nitrile (C≡N, ~2230 cm1^{-1}) and nitro (NO2_2, ~1530–1350 cm1^{-1}) groups confirm functional group integrity. Solvent-dependent shifts in nitrile peaks may indicate intramolecular charge transfer .

Q. What are the primary applications of nitroalkyl-substituted benzonitriles in materials science?

  • Methodological Answer : These derivatives are explored as emitters in thermally activated delayed fluorescence (TADF) OLEDs due to their twisted intramolecular charge-transfer (TICT) states. The nitroalkyl group enhances spin-orbit coupling, reducing triplet-state lifetimes. Researchers should evaluate photoluminescence quantum yields (PLQY) in thin films versus solution to assess aggregation effects . Computational modeling (TD-DFT) can predict HOMO-LUMO gaps and oscillator strengths for design optimization .

Advanced Research Questions

Q. How do solvent effects influence the photophysical properties of 4-(1-methyl-1-nitroethyl)benzonitrile?

  • Methodological Answer : Solvent polarity modulates the TICT state stabilization. In polar solvents (e.g., acetonitrile), a redshift in emission (λem\lambda_{\text{em}}) and increased Stokes shift are observed due to dipole-dipole interactions. Use Lippert-Mataga plots to correlate solvent polarity (Δf\Delta f) with emission energy. For quantitative analysis, measure radiative (krk_r) and non-radiative (knrk_{nr}) decay rates via time-resolved fluorescence spectroscopy. Contradictions in literature PLQY values often arise from solvent purity or oxygen quenching artifacts .

Q. What strategies resolve contradictions in reported reactivity of nitroalkylbenzonitriles under catalytic conditions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., CuAAC yields) may stem from steric effects or competing side reactions. Perform kinetic studies (e.g., in situ FTIR or GC-MS) to track intermediate formation. For example, bulky nitroethyl groups may slow azide-alkyne coupling, necessitating higher catalyst loadings or microwave-assisted heating. Compare steric parameters (e.g., Tolman cone angles) of catalysts to rationalize reactivity trends .

Q. How can computational chemistry guide the design of benzonitrile derivatives for selective androgen receptor modulation (SARM)?

  • Methodological Answer : Dock 4-(1-methyl-1-nitroethyl)benzonitrile into SARM ligand-binding domains (LBDs) using molecular dynamics (MD) simulations. Focus on hydrogen-bonding interactions between the nitrile group and Arg752 or hydrophobic contacts with Leu704. Validate predictions with in vitro competitive binding assays. Note that nitro group metabolism (e.g., reduction to amines) may alter pharmacodynamics, requiring metabolite identification via LC-HRMS/MS .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar nitrobenzonitriles vary significantly?

  • Methodological Answer : Polymorphism and impurities are common culprits. For 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile, discrepancies in melting points (92.5–94.5°C) may arise from incomplete crystallization or hydrate formation. Use differential scanning calorimetry (DSC) to identify phase transitions and X-ray crystallography to confirm crystal packing. Purity should be verified via HPLC with UV/Vis detection (λ = 254 nm) .

Methodological Recommendations

  • Synthetic Optimization : Screen ionic liquids as solvents to enhance nitroalkylation yields while minimizing side reactions.
  • Characterization : Combine DOSY NMR with mass spectrometry to confirm molecular weight and aggregation states.
  • Data Validation : Cross-reference experimental results with NIST spectral databases to resolve ambiguities in vibrational assignments .

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